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molecular formula C11H14N2O2 B8478501 2-(Hydroxyimino)-N-[2-(propan-2-yl)phenyl]acetamide CAS No. 57816-95-2

2-(Hydroxyimino)-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No. B8478501
M. Wt: 206.24 g/mol
InChI Key: SGGRZOUTFZRJBZ-UHFFFAOYSA-N
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Patent
US07446122B2

Procedure details

To concentrated sulfuric acid at 80° C. was added 2-hydroxyimino-N-(2-isopropyl-phenyl)-acetamide in several small portions over 10 minutes. After addition it was heated at 80° C. for 30 minutes., then poured into ice. Filtration, washing with water, and drying under vacuum over P2O5 provided 2.974 g (84%) of the title compound as a solid. ESI (−) MS m/e=188 (MH−).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].ON=[CH:8][C:9]([NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH:18]([CH3:20])[CH3:19])=[O:10]>>[CH:18]([C:13]1[CH:14]=[CH:15][CH:16]=[C:17]2[C:12]=1[NH:11][C:9](=[O:10])[C:8]2=[O:2])([CH3:20])[CH3:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON=CC(=O)NC1=C(C=CC=C1)C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition it
ADDITION
Type
ADDITION
Details
, then poured into ice
FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying under vacuum over P2O5

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C=1C=CC=C2C(C(NC12)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.974 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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